molecular formula C17H13ClN2O4 B3301483 6-(Benzyloxy)-4-chloro-7-methoxy-3-nitroquinoline CAS No. 909912-12-5

6-(Benzyloxy)-4-chloro-7-methoxy-3-nitroquinoline

Cat. No.: B3301483
CAS No.: 909912-12-5
M. Wt: 344.7 g/mol
InChI Key: PLHHYMSNCNZPBQ-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-4-chloro-7-methoxy-3-nitroquinoline (CAS 909912-12-5) is a high-value quinoline derivative of significant interest in medicinal chemistry and organic synthesis. Its molecular formula is C17H13ClN2O4, with a molecular weight of 344.75 g/mol . The nitro and chloro functional groups on the quinoline core make this compound a versatile and reactive intermediate, particularly for nucleophilic substitution reactions. Researchers primarily utilize it as a key synthetic precursor for the development of more complex active molecules. A closely related quinazoline analog is documented as a key intermediate in the synthesis of tyrosine kinase inhibitors like Vandetanib, underscoring the potential of this structural class in drug discovery . The specific substitution pattern, including the benzyloxy and methoxy groups, can influence the compound's binding affinity to biological targets and its overall physicochemical properties. This product is supplied for research use only (RUO) and is strictly intended for laboratory applications. It is not for human or veterinary use.

Properties

IUPAC Name

4-chloro-7-methoxy-3-nitro-6-phenylmethoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4/c1-23-15-8-13-12(17(18)14(9-19-13)20(21)22)7-16(15)24-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHHYMSNCNZPBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CC(=C2Cl)[N+](=O)[O-])OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601215135
Record name 4-Chloro-7-methoxy-3-nitro-6-(phenylmethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601215135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909912-12-5
Record name 4-Chloro-7-methoxy-3-nitro-6-(phenylmethoxy)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=909912-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-7-methoxy-3-nitro-6-(phenylmethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601215135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-4-chloro-7-methoxy-3-nitroquinoline typically involves multiple steps, including the introduction of the benzyloxy, chloro, methoxy, and nitro groups onto the quinoline core. One common method involves the following steps:

    Nitration: Introduction of the nitro group onto the quinoline ring.

    Chlorination: Introduction of the chloro group.

    Methoxylation: Introduction of the methoxy group.

    Benzyloxylation: Introduction of the benzyloxy group.

Each step requires specific reagents and conditions to ensure the desired substitution pattern and yield. For example, nitration may be carried out using nitric acid and sulfuric acid, while chlorination may involve the use of thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-4-chloro-7-methoxy-3-nitroquinoline can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under appropriate conditions to replace existing functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the quinoline core.

Scientific Research Applications

6-(Benzyloxy)-4-chloro-7-methoxy-3-nitroquinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-4-chloro-7-methoxy-3-nitroquinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Impact:

  • Nitro Group (Position 3): The nitro group in the target compound enhances electrophilicity, making it reactive in substitution reactions. This contrasts with 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile, where a carbonitrile group at position 3 offers different electronic and steric properties .
  • Benzyloxy vs.

Physicochemical and Pharmacological Comparisons

  • Solubility: The nitro and benzyloxy groups reduce aqueous solubility compared to 4-Chloro-6,7-dimethoxyquinoline, which has two hydrophilic methoxy groups .
  • Synthetic Utility : The ethyl carboxylate derivative () serves as a precursor for further functionalization, whereas the nitro group in the target compound may limit such transformations due to its strong electron-withdrawing nature .
  • Biological Activity: Analogs like 7-(3-Chloropropoxy)-4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxyquinoline-3-carbonitrile (CAS: 214476-78-5) are intermediates in kinase inhibitors (e.g., Bosutinib), suggesting that the target compound’s nitro group could modulate kinase binding affinity or metabolic stability .

Biological Activity

6-(Benzyloxy)-4-chloro-7-methoxy-3-nitroquinoline is a synthetic compound belonging to the class of nitroquinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer therapy and other pharmacological applications. The structural features of this compound, including the presence of a nitro group, chlorine atom, and benzyloxy substituent, play significant roles in its reactivity and biological efficacy.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C16H14ClN3O3\text{C}_{16}\text{H}_{14}\text{Cl}\text{N}_{3}\text{O}_{3}

This compound exhibits various functional groups that influence its chemical behavior and interactions with biological targets.

Anticancer Properties

Research indicates that derivatives of nitroquinoline, including this compound, have significant anticancer properties. These compounds have been shown to inhibit the activity of epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. This inhibition suggests potential applications in targeting tumors that are resistant to conventional therapies .

Table 1: Summary of Biological Activities of Nitroquinoline Derivatives

Compound NameActivity TypeTargetReference
This compoundAnticancerEGFR
7-aminoquinoline derivativesAnticancerVarious cancer types
Other nitroquinoline derivativesAntibacterial/AntifungalBacterial/Fungal strains

The mechanisms through which this compound exerts its biological effects include:

  • EGFR Inhibition : By blocking EGFR signaling pathways, the compound may reduce tumor proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives can induce oxidative stress in cancer cells, leading to apoptosis.
  • Cell Cycle Arrest : Compounds in this class may interfere with cell cycle progression, promoting cell death in malignant cells.

Case Study 1: In Vitro Analysis

A study investigated the effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value indicating potent activity against specific cancer types .

Case Study 2: Structure-Activity Relationship (SAR) Studies

Further research focused on the structure-activity relationship of various nitroquinoline derivatives. Modifications at the benzyloxy position were found to enhance anticancer activity while maintaining selectivity against normal cells. This highlights the importance of specific substitutions in optimizing therapeutic efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Benzyloxy)-4-chloro-7-methoxy-3-nitroquinoline
Reactant of Route 2
6-(Benzyloxy)-4-chloro-7-methoxy-3-nitroquinoline

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